molecular formula C14H6Cl8O4 B14363535 Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol CAS No. 90986-23-5

Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol

Cat. No.: B14363535
CAS No.: 90986-23-5
M. Wt: 521.8 g/mol
InChI Key: LZXNFYIVTUSWGF-UHFFFAOYSA-N
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Description

Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol is a complex organic compound that belongs to the class of chlorophenoxy acids. This compound is characterized by the presence of multiple chlorine atoms attached to phenolic and acetic acid moieties. It is known for its significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol typically involves the chlorination of phenolic compounds followed by esterification with acetic acid. The reaction conditions often require the presence of catalysts such as red phosphorus or other halogenation agents to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes where phenolic precursors are treated with chlorine gas in the presence of catalysts. The resulting chlorinated phenols are then esterified with acetic acid under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenolic compounds, quinones, and other derivatives that have significant applications in different fields .

Scientific Research Applications

Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, leading to the disruption of metabolic processes. Additionally, it can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol is unique due to its high degree of chlorination and its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

90986-23-5

Molecular Formula

C14H6Cl8O4

Molecular Weight

521.8 g/mol

IUPAC Name

acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol

InChI

InChI=1S/C12H2Cl8O2.C2H4O2/c13-2-1-3(14)11(9(20)10(2)21)22-12-7(18)5(16)4(15)6(17)8(12)19;1-2(3)4/h1,21H;1H3,(H,3,4)

InChI Key

LZXNFYIVTUSWGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=C(C(=C(C(=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)O)Cl

Origin of Product

United States

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